molecular formula C10H18Cl2N2 B3113858 (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride CAS No. 1986297-80-6

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride

Cat. No. B3113858
CAS RN: 1986297-80-6
M. Wt: 237.17
InChI Key: ISKBUIGUNHZFKY-YCBDHFTFSA-N
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Description

-(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride (also known as N,N-Dimethylaniline-4-ethyl-1-aminoethyl chloride hydrochloride) is a compound used in various scientific research applications. It is a chiral compound composed of an aniline ring, a methyl group and an ethyl group. It is used as a reagent in organic synthesis and as a building block in the preparation of more complex compounds. Additionally, it is used in the synthesis of pharmaceuticals and other drugs. This compound has a wide range of applications and is a valuable tool for scientists and researchers.

Scientific Research Applications

Organic Synthesis and Crystal Engineering

  • Crystal Engineering with Ethynylbenzenes : A study focused on the crystal and molecular structures of ethynyl-N,N-dimethylaniline derivatives, showcasing applications in crystal engineering. These compounds are linked into structures by weak hydrogen bonds, indicating their potential in designing molecular assemblies and materials with specific properties (Batsanov et al., 2006).

Photophysical Studies and Material Science

  • Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate : This research demonstrates the use of dimethylaniline derivatives in synthesizing complex organic molecules, highlighting the compound's role in creating materials with potential pharmaceutical applications (Vaid et al., 2014).

Analytical Chemistry and Chiral Analysis

  • Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry : Dimethylaniline derivatives have been used in the determination of enantiomeric excess of amino acids, illustrating the compound's significance in analytical methodologies for understanding molecular chirality (Yao et al., 2000).

Reaction Mechanisms and Catalysis

  • Mechanistic Investigation of Oxidative Mannich Reaction : Studies involving N,N-dimethylaniline derivatives have contributed to understanding the mechanisms of oxidative Mannich reactions, shedding light on the role of transition metal catalysts in organic synthesis (Ratnikov & Doyle, 2013).

Environmental and Toxicological Studies

  • Lack of DNA Binding in the Rat Nasal Mucosa : Research involving dimethylaniline derivatives has also explored the environmental and toxicological aspects, assessing the potential formation of DNA adducts and their implications for health and safety (Jeffrey et al., 2002).

properties

IUPAC Name

4-[(1R)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H/t8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKBUIGUNHZFKY-YCBDHFTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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